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Compound of Interest

Compound Name: GPR61 Inverse agonist 1

Cat. No.: B12375188

Introduction to GPR61

The G-protein coupled receptor 61 (GPR61) is an orphan receptor primarily expressed in the
appetite-regulating centers of the brain, including the hypothalamus and brainstem[1][2]. It is
part of the class A (rhodopsin family) of GPCRs and is closely related to biogenic amine
receptors[1][2]. A key feature of GPR61 is its constitutive activity; it spontaneously couples to
Gas proteins to stimulate the adenylyl cyclase/cAMP signaling pathway without the need for an
endogenous ligand[3][4]. This constant signaling baseline has significant implications for
metabolic regulation.

Genetic studies have strongly linked GPR61 to the control of body weight and metabolism.
Mice lacking the GPR61 gene (GPR61-deficient) display significant hyperphagia (excessive
eating), leading to obesity, increased fat mass, and elevated plasma leptin and insulin levels[5].
Furthermore, studies on human populations have identified mutations in the GPR61 gene that
occur with higher frequency in individuals with severe obesity[6][7][8]. These findings suggest
that GPR61 plays a crucial role in regulating food intake and energy balance, making it a
compelling therapeutic target for metabolic disorders[5][9][10][11].

GPR61 Inverse Agonist 1: A Novel Allosteric Modulator

Recently, a potent and selective small-molecule inverse agonist for GPR61 has been
developed, referred to as GPR61 Inverse Agonist 1 (also described as "compound 1," a
tertiary sulfonamide)[1][12]. Unlike traditional antagonists that simply block agonist binding, an
inverse agonist reduces the constitutive, baseline activity of a receptor.
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This compound operates through a novel allosteric mechanism. Instead of competing at the
ligand-binding site (which is unknown for GPR61), it binds to a distinct intracellular pocket on
the receptor[1][12]. This binding site directly overlaps with the region where the Gas protein
would normally couple. By occupying this space, the inverse agonist acts as a physical wedge,
remodeling the receptor's intracellular face and preventing G protein engagement, thereby
inhibiting downstream cAMP signaling[1][12].

Therapeutic Applications

The modulation of GPR61 activity presents a bidirectional therapeutic opportunity:

e Cachexia: For conditions characterized by wasting and weight loss, such as cachexia,
inhibiting GPR61 with an inverse agonist is hypothesized to increase appetite and promote
weight gain[1][9][10][12]. By reducing the receptor's constitutive signaling, the inverse
agonist aims to replicate the hyperphagic phenotype observed in GPR61 knockout mice.

o Obesity: Conversely, developing a GPR61 agonist (a compound that increases its activity)
could potentially suppress appetite and be a strategy for treating obesity. The loss-of-function
mutations seen in obese patients suggest that enhancing GPR61 signaling may lead to
reduced food intake[6].

In Vitro Characterization of GPR61 Inverse Agonist 1

The primary method for characterizing the activity of GPR61 inverse agonists is by measuring
their ability to reduce cAMP levels in cells engineered to overexpress the receptor.

Table 1: In Vitro Potency of GPR61 Inverse Agonist 1

Compound .
. Assay Type Cell Line Potency (ICso) Reference
ame

| GPR61 Inverse Agonist 1 ("compound 1") | cCAMP Accumulation Assay | GPR61-
overexpressing cell line | 10 nM |[1] |

In Vivo Data from GPR61 Knockout Models
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While specific in vivo efficacy data for GPR61 Inverse Agonist 1 is emerging from pre-clinical

cachexia models, the phenotype of GPR61-deficient mice provides a strong rationale for its

therapeutic potential[12].

Table 2: Metabolic Phenotype of GPR61-Deficient Mice

Observation in

Parameter GPR61-Deficient Conclusion Reference
Mice vs. Wild-Type
GPR61 signaling is
Marked . . .
Food Intake . involved in appetite [5]
hyperphagia .
suppression.
] ) ] GPR61 deficiency
Body Weight Heavier body weight ) [5]
leads to obesity.
Greater visceral fat GPR61 plays arole in
Fat Mass _ [5]
mass regulating fat storage.
GPR61 deficiency
Liver Triglyceride Increased impacts lipid [5]
metabolism.

| Hypothalamic POMC mRNA | Significantly lower | GPR61 may regulate key satiety-signaling

neuropeptides. |[5] |

Diagrams
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GPR61 constitutive signaling pathway and inhibition by an inverse agonist.
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Typical experimental workflow for in vitro evaluation of a GPR61 inverse agonist.

Protocols
Protocol 1: In Vitro cAMP Accumulation Assay for
GPR61 Inverse Agonism

This protocol outlines a method to quantify the inverse agonist activity of a test compound on
the constitutively active GPR61 receptor using a homogenous time-resolved fluorescence

(HTRF) assay.
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Objective: To determine the potency (ICso) of "GPR61 Inverse Agonist 1" by measuring the
reduction of basal cAMP levels in cells overexpressing human GPR61.

Materials:
e Cell Line: HEK293 cells stably expressing human GPR61.

e Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic
(e.g., G418).

o Assay Plates: White, low-volume, 384-well plates.

e Test Compound: GPR61 Inverse Agonist 1, dissolved in DMSO to create a stock solution
(e.g., 10 mM).

o Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
e CAMP Detection Kit: HTRF-based cAMP kit (e.g., Cisbio CAMP dynamic 2 kit).
o Plate Reader: HTRF-compatible microplate reader.
Procedure:
o Cell Culture and Plating:
o Culture the GPR61-HEK?293 cells in T175 flasks until they reach 80-90% confluency.

o On the day before the assay, wash the cells with PBS, detach them using an enzyme-free
dissociation buffer, and resuspend in fresh culture medium.

o Count the cells and adjust the density to 200,000 cells/mL.

o Dispense 10 uL of the cell suspension into each well of a 384-well assay plate (2,000
cells/well).

o Incubate the plate overnight at 37°C in a 5% CO:2 incubator.

e Compound Preparation and Addition:
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o Prepare a serial dilution series of GPR61 Inverse Agonist 1 in 100% DMSO. A typical
starting concentration is 1 mM, followed by 1:5 or 1:10 dilutions.

o Further dilute the DMSO serial dilutions into assay buffer to create the final working
concentrations (the final DMSO concentration in the well should be <0.5%).

o Carefully remove the culture medium from the cell plate.

o Add 10 pL of the diluted test compound or vehicle (assay buffer with DMSO) to the
appropriate wells.

e |ncubation:

o Incubate the plate at room temperature for 30-60 minutes. This allows the inverse agonist
to interact with the receptor and reduce the basal cAMP production.

e Cell Lysis and cAMP Detection:

o

Prepare the HTRF lysis reagents and detection antibodies (CAMP-d2 and anti-cAMP-
cryptate) according to the manufacturer's protocol.

o

Add 5 pL of the anti-cAMP-cryptate solution to each well.

[¢]

Add 5 pL of the cAMP-d2 solution to each well.

[e]

Seal the plate and incubate at room temperature for 60 minutes, protected from light.
o Data Acquisition:

o Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm
(cryptate) and 620 nm (d2).

o Calculate the 665/620 ratio for each well.
o Data Analysis:

o Normalize the data: Set the average signal from vehicle-treated wells as 0% inhibition
(high cAMP) and the signal from a maximally effective concentration of the inverse agonist
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as 100% inhibition (low cCAMP).

o Plot the percent inhibition against the logarithm of the compound concentration.

o Fit the data to a four-parameter logistic equation to determine the 1Cso value, which
represents the concentration of the inverse agonist required to reduce the basal cCAMP
level by 50%.

Protocol 2: In Vivo Evaluation in a Diet-Induced Obesity
(DIO) Mouse Model (Hypothetical Application)

This protocol describes a general framework for evaluating the effect of a GPR61 inverse
agonist on body weight and food intake in a mouse model of obesity.

Objective: To assess whether chronic administration of GPR61 Inverse Agonist 1 can reduce
body weight, fat mass, and food intake in mice with established obesity.

Materials:

Animals: Male C57BL/6J mice, 8 weeks old.
o Diets: High-fat diet (HFD, e.g., 60% kcal from fat) and standard chow diet.

o Test Compound: GPR61 Inverse Agonist 1 formulated in a suitable vehicle (e.g., 0.5%
methylcellulose in water).

o Equipment: Animal balances, metabolic cages for food intake monitoring, body composition
analyzer (e.g., EChoMRI).

Procedure:
 Induction of Obesity:
o Upon arrival, acclimate mice for one week on a standard chow diet.

o Randomize mice into two groups: one remains on the chow diet (lean control), and the
other is fed the HFD to induce obesity.
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o Maintain mice on the HFD for 10-12 weeks until a significant difference in body weight is
observed compared to the chow-fed group.

e Compound Administration:

o After the obesity induction period, randomize the HFD-fed mice into two subgroups:
Vehicle control and GPR61 Inverse Agonist 1 treatment.

o Record baseline body weight and body composition for all mice.

o Administer the compound or vehicle daily via oral gavage (or another appropriate route) at
a predetermined dose (e.g., 10 mg/kg). The lean control group receives the vehicle.

e Monitoring and Measurements:
o Body Weight: Measure and record the body weight of each mouse dalily.

o Food Intake: House mice in metabolic cages and measure food consumption daily for at
least the first week of treatment and then weekly thereatfter.

o Body Composition: At the end of the study (e.g., after 28 days of treatment), measure fat
mass and lean mass using a body composition analyzer.

o Terminal Procedures and Analysis:
o At the end of the treatment period, euthanize the mice.
o Collect blood for analysis of metabolic markers (e.g., glucose, insulin, leptin).
o Dissect and weigh key organs and fat pads (e.g., epididymal, retroperitoneal).
o Data Analysis:

o Compare the change in body weight, cumulative food intake, final fat mass, and plasma
markers between the vehicle-treated and compound-treated HFD groups.

o Use appropriate statistical tests (e.g., t-test or ANOVA) to determine significance.
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o Expected Outcome: Based on the GPR61 knockout phenotype, treatment with GPR61
Inverse Agonist 1 is expected to cause a reduction in food intake, leading to weight loss
(or attenuated weight gain) driven by a decrease in fat mass compared to the vehicle-
treated obese controls.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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